molecular formula C15H13F3N2O3 B2367250 1-(4-Methoxybenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 400084-98-2

1-(4-Methoxybenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2367250
CAS RN: 400084-98-2
M. Wt: 326.275
InChI Key: LRORSPLOCKUHMS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . It also contains a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a benzyl group (C6H5CH2-).


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, condensation, and reduction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the trifluoromethyl group is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the acidity of adjacent protons . The compound’s solubility, boiling point, and melting point would also depend on its specific structure .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal and molecular structure of related compounds, including those with methoxybenzyl groups, have been extensively studied. For instance, Zugenmaier (2013) examined the crystal structure of a compound with a rearranged pyridine ring, highlighting the significance of strong dipolar interactions in its crystalline arrangement (Zugenmaier, 2013).

Synthesis and Reactivity

  • The synthesis and reactivity of compounds structurally similar to 1-(4-Methoxybenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide have been explored. Deady and Devine (2006) studied the novel annulated products from aminonaphthyridinones, revealing insights into the chemical transformations and potential applications of these compounds (Deady & Devine, 2006).

Potential Biological Activity

  • Some studies have focused on synthesizing and evaluating the potential biological activities of compounds with similar structures. For example, Bekircan et al. (2008) researched on the synthesis and anticancer evaluation of certain derivatives, indicating their potential in medical applications (Bekircan et al., 2008).

Chemical Modification for Enhanced Properties

  • Ukrainets et al. (2015) investigated the chemical modification of the pyridine moiety in related molecules to optimize biological properties, focusing on enhancing analgesic properties through specific structural changes (Ukrainets et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, boronic acids and their derivatives have been studied for their anticancer, antibacterial, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds pose risks related to flammability, reactivity, and health hazards .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, pyrazole derivatives have been studied for their potential use in pharmaceuticals .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-23-10-4-2-9(3-5-10)8-20-12(15(16,17)18)7-6-11(13(19)21)14(20)22/h2-7H,8H2,1H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRORSPLOCKUHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326587
Record name 1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-Methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide

CAS RN

400084-98-2
Record name 1-[(4-methoxyphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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